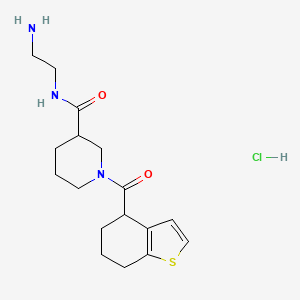

![molecular formula C10H12N2OS2 B2434379 3-etil-2-(etiltio)tieno[3,2-d]pirimidin-4(3H)-ona CAS No. 1326926-80-0](/img/structure/B2434379.png)

3-etil-2-(etiltio)tieno[3,2-d]pirimidin-4(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

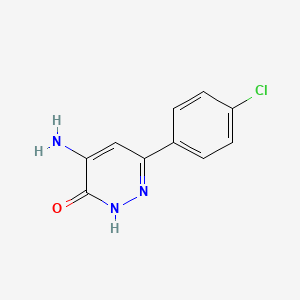

“3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to possess a broad range of biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .

Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A green approach to the synthesis of this pharmacologically important class of compounds involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis

The molecular structure of “3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be found in the PubChem database .Chemical Reactions Analysis

Thienopyrimidines have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be found in the PubChem database .Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Las tieno[2,3-d]pirimidin-4(3H)-onas se han diseñado, sintetizado y cribado contra Mycobacterias como parte de un programa para desarrollar nuevos agentes antituberculosos . Algunos de estos compuestos han mostrado una actividad antimicrobiana significativa contra Mycobacterium tuberculosis H37Ra (ATCC 25177) y Mycobacterium bovis BCG (ATCC 35743) .

Actividad Antimicrobiana

Se han sintetizado nuevos ácidos tieno[2,3-d]pirimidina-4-carboxílicos sustituidos y se han desarrollado sus amidas para la síntesis combinatoria en fase líquida . Entre las amidas sintetizadas, se encontraron compuestos con actividad antimicrobiana contra Pseudomonas aeruginosa similar al fármaco de referencia estreptomicina .

Actividad Antifúngica

Se ha encontrado que los derivados de las tieno[2,3-d]pirimidinas tienen actividad antifúngica .

Analgésico y Antiinflamatorio

Se ha encontrado que las tieno[2,3-d]pirimidinas tienen actividades analgésicas y antiinflamatorias .

Anticancerígeno

Se ha encontrado que las tieno[2,3-d]pirimidinas tienen actividades anticancerígenas .

Antioxidante

Se ha encontrado que las tieno[2,3-d]pirimidinas tienen actividades antioxidantes .

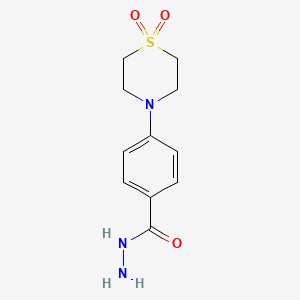

Moduladores del Receptor GABAB

Los derivados del ácido tieno[2,3-d]pirimidina-4-carboxílico se han utilizado como intermediarios en la síntesis de moduladores del receptor GABAB, potencialmente útiles para el tratamiento de trastornos del sistema nervioso central .

8. Síntesis de nuevos ácidos tieno[2,3-d]pirimidina-4-carboxílicos sustituidos Se ha propuesto un método eficaz para acceder a nuevos ácidos tieno[2,3-d]pirimidina-4-carboxílicos sustituidos basado en la carbonilación catalizada por Pd(dppf)Cl2 de 4-clorotieno[2,3-d]pirimidinas sustituidas .

Mecanismo De Acción

Target of Action

The primary targets of 3-ethyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting the function of Cyt-bd , a key component of the respiratory chain in Mycobacteria . This interaction disrupts the bacteria’s energy production, leading to their death .

Biochemical Pathways

The compound affects the respiratory chain pathway in Mycobacteria. By inhibiting Cyt-bd, it disrupts the electron transport chain, which is essential for ATP production . This disruption leads to energy depletion in the bacteria, impairing their growth and survival .

Pharmacokinetics

The compound has shown significant antimycobacterial activity, suggesting it has good bioavailability

Result of Action

The compound’s action results in significant antimycobacterial activity . It has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective at low concentrations, making it a potential candidate for the development of new antitubercular agents .

Direcciones Futuras

Thienopyrimidines, including “3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one”, represent an important class of chemical compounds with diverse biological activities . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

Análisis Bioquímico

Biochemical Properties

Thieno[3,2-d]pyrimidin-4-ones have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . The specific enzymes, proteins, and other biomolecules that 3-ethyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one interacts with are yet to be identified.

Cellular Effects

Some compounds in the thieno[3,2-d]pyrimidin-4-ones class have been found to exhibit antimycobacterial activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

3-ethyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS2/c1-3-12-9(13)8-7(5-6-15-8)11-10(12)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIANFBNHVBFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione](/img/structure/B2434300.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2434304.png)

![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434305.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)

![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2434318.png)